molecular formula C10H12ClN5 B8699060 6-chloro-2-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrimidin-4-amine

6-chloro-2-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrimidin-4-amine

Cat. No. B8699060
M. Wt: 237.69 g/mol
InChI Key: MSJYBVNRZRBJEE-UHFFFAOYSA-N
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Patent
US09062059B2

Procedure details

To a stirred solution of 4,6-dichloro-2-methylpyrimidine (100 mg, 0.61 mmol) in dioxane (1 mL) was added triethylamine (0.3 mL, 2.15 mmol) and (1-methyl-1H-pyrazol-4-yl)methanamine (68 mg, 0.61 mmol). The resulting mixture was microwave irradiated at 150° C. for 30 minutes. The reaction was diluted with ethyl acetate and washed with saturated sodium bicarbonate solution. The organic phase was concentrated and flash column separation using a 10-100% ethyl acetate/hexane gradient gave 1-1 as a white solid (121 mg, 83%). MS (M+H)+: observed=238.0857, calculated=238.0854.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
68 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
83%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([Cl:8])[N:5]=[C:4]([CH3:9])[N:3]=1.C(N(CC)CC)C.[CH3:17][N:18]1[CH:22]=[C:21]([CH2:23][NH2:24])[CH:20]=[N:19]1>O1CCOCC1.C(OCC)(=O)C>[Cl:8][C:6]1[N:5]=[C:4]([CH3:9])[N:3]=[C:2]([NH:24][CH2:23][C:21]2[CH:20]=[N:19][N:18]([CH3:17])[CH:22]=2)[CH:7]=1

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
ClC1=NC(=NC(=C1)Cl)C
Name
Quantity
0.3 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
68 mg
Type
reactant
Smiles
CN1N=CC(=C1)CN
Name
Quantity
1 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting mixture was microwave irradiated at 150° C. for 30 minutes
Duration
30 min
WASH
Type
WASH
Details
washed with saturated sodium bicarbonate solution
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase was concentrated
CUSTOM
Type
CUSTOM
Details
flash column separation

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=NC(=N1)C)NCC=1C=NN(C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 121 mg
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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